REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([NH:12][CH:13]2[CH2:21][C:20]3[C:15](=[CH:16][CH:17]=[C:18]([C:22](=O)[CH2:23][CH2:24][C:25]([O:27]C)=O)[CH:19]=3)[CH2:14]2)(=[O:11])=[O:10])=[CH:5][CH:4]=1.O.[NH2:31][NH2:32]>C(O)(=O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([NH:12][CH:13]2[CH2:21][C:20]3[C:15](=[CH:16][CH:17]=[C:18]([C:22]4[CH2:23][CH2:24][C:25](=[O:27])[NH:31][N:32]=4)[CH:19]=3)[CH2:14]2)(=[O:11])=[O:10])=[CH:5][CH:4]=1 |f:1.2|
|
Name
|
methyl 4-(2-p-methoxybenzenesulphonamido-indan-5-yl)-4-oxobutyrate
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)S(=O)(=O)NC1CC2=CC=C(C=C2C1)C(CCC(=O)OC)=O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture is evaporated
|
Type
|
ADDITION
|
Details
|
water is added to the residue
|
Type
|
FILTRATION
|
Details
|
the reaction product is filtered off with suction
|
Type
|
CUSTOM
|
Details
|
recrystallised from n-propanol
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)S(=O)(=O)NC1CC2=CC=C(C=C2C1)C=1CCC(NN1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |